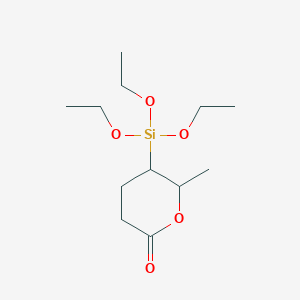![molecular formula C10H10ClNO4 B14260263 Propanoic acid, 2-[[[(4-chlorophenyl)amino]carbonyl]oxy]-, (S)- CAS No. 157642-26-7](/img/structure/B14260263.png)
Propanoic acid, 2-[[[(4-chlorophenyl)amino]carbonyl]oxy]-, (S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanoic acid, 2-[[[(4-chlorophenyl)amino]carbonyl]oxy]-, (S)- is a chiral compound with significant applications in various fields. This compound is known for its unique chemical structure, which includes a propanoic acid backbone and a 4-chlorophenyl group. The presence of the chiral center makes it an interesting subject for research in stereochemistry and its effects on biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 2-[[[(4-chlorophenyl)amino]carbonyl]oxy]-, (S)- typically involves the reaction of 4-chloroaniline with a suitable propanoic acid derivative. One common method is the reaction of 4-chloroaniline with propanoic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as crystallization and chromatography are also common to ensure the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Propanoic acid, 2-[[[(4-chlorophenyl)amino]carbonyl]oxy]-, (S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The 4-chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Propanoic acid, 2-[[[(4-chlorophenyl)amino]carbonyl]oxy]-, (S)- has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound is used in the production of various chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of propanoic acid, 2-[[[(4-chlorophenyl)amino]carbonyl]oxy]-, (S)- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Propanoic acid, 2-[[[(4-bromophenyl)amino]carbonyl]oxy]-, (S)-
- Propanoic acid, 2-[[[(4-fluorophenyl)amino]carbonyl]oxy]-, (S)-
- Propanoic acid, 2-[[[(4-methylphenyl)amino]carbonyl]oxy]-, (S)-
Uniqueness
Propanoic acid, 2-[[[(4-chlorophenyl)amino]carbonyl]oxy]-, (S)- is unique due to the presence of the 4-chlorophenyl group, which imparts specific chemical and biological properties. The chiral center also adds to its uniqueness, as it can exist in different enantiomeric forms, each with distinct biological activities.
Eigenschaften
CAS-Nummer |
157642-26-7 |
|---|---|
Molekularformel |
C10H10ClNO4 |
Molekulargewicht |
243.64 g/mol |
IUPAC-Name |
(2S)-2-[(4-chlorophenyl)carbamoyloxy]propanoic acid |
InChI |
InChI=1S/C10H10ClNO4/c1-6(9(13)14)16-10(15)12-8-4-2-7(11)3-5-8/h2-6H,1H3,(H,12,15)(H,13,14)/t6-/m0/s1 |
InChI-Schlüssel |
TUINOQPCJSDSDF-LURJTMIESA-N |
Isomerische SMILES |
C[C@@H](C(=O)O)OC(=O)NC1=CC=C(C=C1)Cl |
Kanonische SMILES |
CC(C(=O)O)OC(=O)NC1=CC=C(C=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Chloro(dimethyl)[4-(propan-2-yl)phenyl]stannane](/img/structure/B14260183.png)
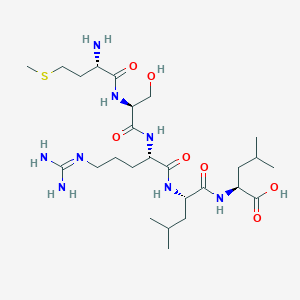


![N,N'-(Propane-1,3-diyl)bis{N-[2-(dimethylamino)ethyl]propanamide}](/img/structure/B14260205.png)
![(2R,3R)-2,3-bis[(2-methoxybenzoyl)oxy]butanedioic acid](/img/structure/B14260213.png)
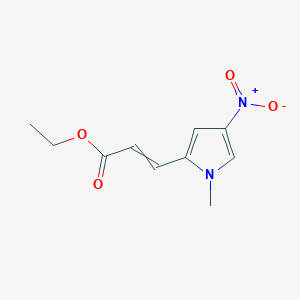
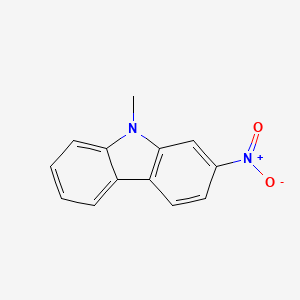
![(1,3-Phenylene)bis[(4-ethylphenyl)methanone]](/img/structure/B14260236.png)
![1,1'-Biphenyl, 4-[2-(2-ethoxyethoxy)ethoxy]-](/img/structure/B14260241.png)
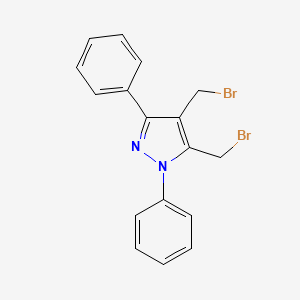
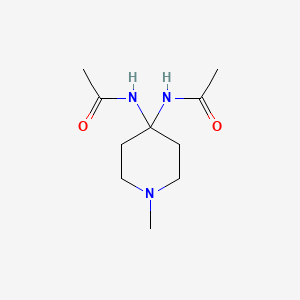
![1,10-Phenanthroline, 2,9-bis[2,6-bis(4-pentenyloxy)phenyl]-](/img/structure/B14260290.png)
